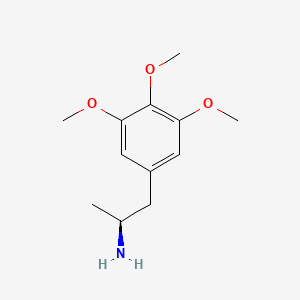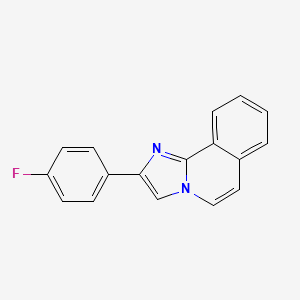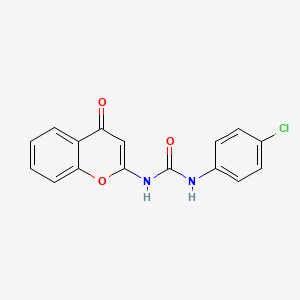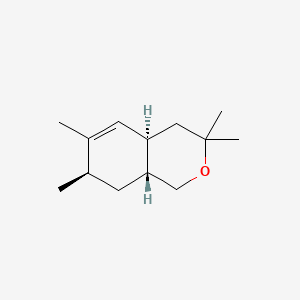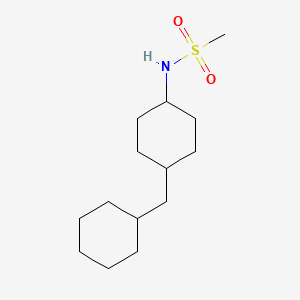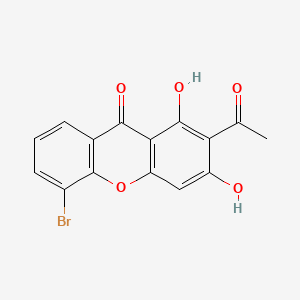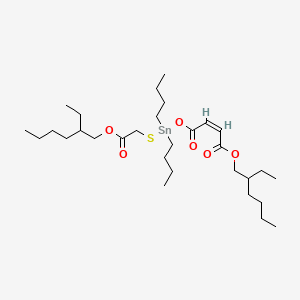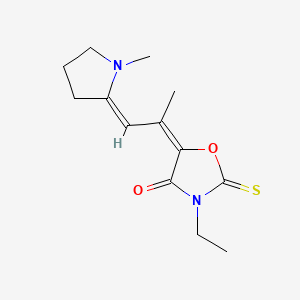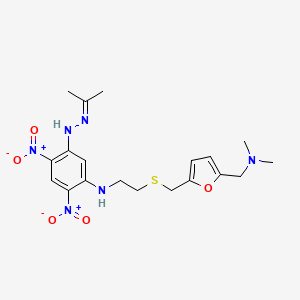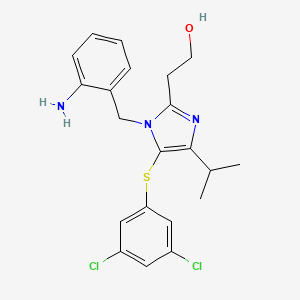
1H-Imidazole-2-ethanol, 1-((2-aminophenyl)methyl)-5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole-2-ethanol, 1-((2-aminophenyl)methyl)-5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)- is a complex organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole-2-ethanol, 1-((2-aminophenyl)methyl)-5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)- typically involves multi-step organic reactions. The process may start with the preparation of the imidazole ring, followed by the introduction of the ethanol group, and subsequent functionalization with the aminophenyl, dichlorophenyl, and isopropyl groups. Common reagents and conditions include:
Imidazole ring formation: Using glyoxal, ammonia, and formaldehyde under acidic or basic conditions.
Ethanol group introduction: Via reduction of an imidazole-2-carboxylic acid derivative.
Functionalization: Through nucleophilic substitution, coupling reactions, and thiolation.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis, microwave-assisted reactions, and catalytic processes may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1H-Imidazole-2-ethanol, 1-((2-aminophenyl)methyl)-5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of nitro or carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, alkylation, or acylation reactions using appropriate halides, alkylating agents, or acyl chlorides.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific functional groups present and the reaction conditions. For example, oxidation may yield imidazole-2-carboxylic acids, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: As a lead compound for drug development targeting specific enzymes or receptors.
Industry: As an intermediate in the production of agrochemicals, dyes, or materials with specific properties.
Mechanism of Action
The mechanism of action of 1H-Imidazole-2-ethanol, 1-((2-aminophenyl)methyl)-5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit enzyme activity, modulate receptor function, or interfere with DNA/RNA synthesis, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole-2-ethanol derivatives: Compounds with similar core structures but different functional groups.
Aminophenyl derivatives: Compounds with an aminophenyl group attached to various heterocycles.
Dichlorophenyl derivatives: Compounds with dichlorophenyl groups attached to different scaffolds.
Uniqueness
1H-Imidazole-2-ethanol, 1-((2-aminophenyl)methyl)-5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)- is unique due to its combination of functional groups, which may confer specific biological activities and chemical reactivity not observed in other similar compounds.
Properties
CAS No. |
178980-37-5 |
|---|---|
Molecular Formula |
C21H23Cl2N3OS |
Molecular Weight |
436.4 g/mol |
IUPAC Name |
2-[1-[(2-aminophenyl)methyl]-5-(3,5-dichlorophenyl)sulfanyl-4-propan-2-ylimidazol-2-yl]ethanol |
InChI |
InChI=1S/C21H23Cl2N3OS/c1-13(2)20-21(28-17-10-15(22)9-16(23)11-17)26(19(25-20)7-8-27)12-14-5-3-4-6-18(14)24/h3-6,9-11,13,27H,7-8,12,24H2,1-2H3 |
InChI Key |
KVNNQDRKCCQMOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N(C(=N1)CCO)CC2=CC=CC=C2N)SC3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


